1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(4-methoxyphenyl)propan-1-one
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Overview
Description
1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(4-methoxyphenyl)propan-1-one is a synthetic organic compound that features a unique structure combining a thienopyridine ring with a methoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(4-methoxyphenyl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the thienopyridine ring: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-chlorothiophene and pyridine derivatives.
Attachment of the methoxyphenyl group: This step often involves Friedel-Crafts acylation or alkylation reactions to introduce the methoxyphenyl moiety onto the thienopyridine core.
Final modifications: Additional steps may include chlorination and other functional group transformations to achieve the desired final structure.
Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(4-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into smaller fragments, which can be useful for further chemical modifications.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(4-methoxyphenyl)propan-1-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Biological Research: It is used as a tool compound to investigate biological pathways and molecular targets.
Chemical Biology: Researchers use this compound to study enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(4-methoxyphenyl)propan-1-one can be compared with other similar compounds, such as:
Thienopyridine derivatives: These compounds share the thienopyridine core structure and may exhibit similar biological activities.
Methoxyphenyl derivatives: Compounds with a methoxyphenyl group can have comparable chemical properties and reactivity.
Chlorinated organic compounds: These compounds often undergo similar substitution reactions and can be used in analogous synthetic routes.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
IUPAC Name |
1-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(4-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S/c1-21-14-5-2-12(3-6-14)4-7-17(20)19-9-8-15-13(11-19)10-16(18)22-15/h2-3,5-6,10H,4,7-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REZDBOXVBMWEHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCC3=C(C2)C=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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